molecular formula C15H13N3 B14116658 1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B14116658
M. Wt: 235.28 g/mol
InChI Key: SSCQVPPLJQVTQL-UHFFFAOYSA-N
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Description

4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The structure of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole consists of a triazole ring substituted with a phenyl group and a m-tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole can be achieved through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses phenylacetylene and m-tolyl azide as starting materials, with copper(I) iodide as the catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

In an industrial setting, the production of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as the catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of alkyl-substituted triazoles.

Scientific Research Applications

4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-1h-1,2,3-triazole
  • 4-methyl-1-phenyl-1h-1,2,3-triazole
  • 4-phenyl-1h-1,2,3-triazole

Uniqueness

4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(3-methylphenyl)-4-phenyltriazole

InChI

InChI=1S/C15H13N3/c1-12-6-5-9-14(10-12)18-11-15(16-17-18)13-7-3-2-4-8-13/h2-11H,1H3

InChI Key

SSCQVPPLJQVTQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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